Comparative Hydrolysis Kinetics of p-Nitrophenyl β-Phenylpropionate vs. α-Acetamido-Substituted Analogs with α-Chymotrypsin
In a comparative study of α-chymotrypsin substrate specificities, p-nitrophenyl β-phenylpropionate (a positional isomer analog of the target compound, with para-nitrophenyl rather than ortho-nitrophenyl) was compared with the specific substrate N-acetyl-L-phenylalanine p-nitrophenyl ester. The specific substrate exhibited 16-fold higher reactivity than the unsubstituted p-nitrophenyl β-phenylpropionate under corrected intrinsic reactivity conditions [1].
| Evidence Dimension | Relative hydrolysis rate (corrected for intrinsic reactivity) |
|---|---|
| Target Compound Data | p-Nitrophenyl β-phenylpropionate: baseline reactivity (1×) [Note: This is the positional isomer analog; direct target compound data not available in peer-reviewed literature] |
| Comparator Or Baseline | N-Acetyl-L-phenylalanine p-nitrophenyl ester: 16× higher reactivity |
| Quantified Difference | 16-fold difference in reactivity |
| Conditions | α-Chymotrypsin-catalyzed hydrolysis, comparative specificity assay with corrections for substrate intrinsic reactivity |
Why This Matters
This demonstrates that the β-phenylpropionate scaffold without α-acetamido substitution yields substantially lower reactivity with chymotrypsin-like enzymes, establishing baseline expectations for the 3-phenylpropanoate ester class and validating its use as a reference substrate for comparing enzyme specificities.
- [1] Wallenfels, K., et al. (1974). Specificities of alpha-chymotrypsin and subtilisin Carlsberg. The alpha-acylamido effect in beta-phenylpropionates and their rigid analogs. Journal of Biological Chemistry. DOI: 10.1016/S0021-9258(19)42991-8. View Source
